molecular formula C6H16Cl2N2O B2695424 (1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride CAS No. 2044713-74-6

(1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride

Cat. No. B2695424
CAS RN: 2044713-74-6
M. Wt: 203.11
InChI Key: JNSDDPHUFINEOS-UHFFFAOYSA-N
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Description

“(1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride” is a chemical compound with the CAS Number: 2044713-74-6 . It has a molecular weight of 203.11 and is extensively used in scientific research and industry.


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H14N2O.2ClH/c1-9-4-6 (8-7)5-2-3-5;;/h5-6,8H,2-4,7H2,1H3;2*1H . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Antimicrobial Activities

The chemical compound (1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride, through its derivatives, has been studied for its potential in synthesizing new compounds with antimicrobial and antitubercular activities. For instance, new pyrazoline and isoxazole derivatives synthesized from hydrazine hydrate have demonstrated significant antimicrobial properties. These compounds were tested against various microbes, highlighting the potential of (1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride derivatives in contributing to the development of new antimicrobial agents (Vyas et al., 2008).

Nucleophilic Addition Reactions

Donor-acceptor cyclopropanes, reacting under Lewis acid with hydrazonyl chlorides, afford tetrahydropyridazines. This process, considered a [3+3]-cycloaddition, involves (1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride or its analogs. It offers an efficient method for accessing a variety of structurally diverse pyridazine derivatives, underlining the compound's utility in synthetic chemistry for creating complex cyclic structures (Garve et al., 2016).

Development of Antiproliferative Agents

Research into the derivatives of (1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride has also contributed to the development of antiproliferative agents. A compound synthesized from this chemical showed significant inhibitory activity against cancer cell lines. This underscores the potential of (1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride in the synthesis of compounds with potential therapeutic applications, especially in oncology (Lu et al., 2021).

Environmental and Biological Sensing

The compound has been used in the design of fluorescent probes for environmental and biological applications. A specific study detailed the synthesis of a fluorescent probe for detecting hydrazine in water samples, demonstrating the compound's role in environmental monitoring and public health. Such applications highlight the versatility of (1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride and its derivatives in various scientific fields, including environmental science and sensor technology (Zhu et al., 2019).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . This document contains important information about the potential hazards of the compound, as well as instructions for safe handling and disposal.

properties

IUPAC Name

(1-cyclopropyl-2-methoxyethyl)hydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c1-9-4-6(8-7)5-2-3-5;;/h5-6,8H,2-4,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSDDPHUFINEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1CC1)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride

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